4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol
Description
Properties
CAS No. |
111040-79-0 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
4-octan-2-ylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3 |
InChI Key |
PCXKMZFCFTXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)SC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Strategies
Substrate Activation and Thiol Coupling
The electron-rich nature of 1,2-dihydroxybenzene derivatives facilitates electrophilic substitution; however, introducing a sulfanyl group via nucleophilic aromatic substitution (SNAr) requires careful activation. A halogenated precursor, such as 4-fluoro-1,2-dihydroxybenzene , could serve as a substrate for coupling with octan-2-thiol under Ullmann-type conditions.
Reaction Conditions and Catalysts
- Catalyst System : Copper(I) iodide (CuI, 10 mol%) in combination with a diamine ligand (e.g., 1,10-phenanthroline) enhances reaction efficiency by stabilizing the active copper-thiolate intermediate.
- Base and Solvent : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110–130°C promotes deprotonation of the thiol and facilitates oxidative addition.
- Yield Optimization : Pilot studies on analogous systems report yields of 70–85% for aryl thioethers when using electron-deficient arenes.
Hypothetical Data Table: Ullmann Coupling Optimization
| Entry | Catalyst (mol%) | Ligand | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | 1,10-Phen | 110 | 24 | 68 |
| 2 | CuI (15) | L-Proline | 130 | 18 | 72 |
| 3 | CuOAc (10) | 1,10-Phen | 120 | 20 | 65 |
Protective Group Strategies
To prevent oxidation of the catechol moiety during synthesis, hydroxyl groups are often protected as acetates or methyl ethers . For example:
- Acetylation : Treatment with acetic anhydride and pyridine converts 1,2-dihydroxybenzene to 1,2-diacetoxybenzene .
- Sulfanyl Introduction : Ullmann coupling with octan-2-thiol under standard conditions.
- Deprotection : Basic hydrolysis (e.g., NaOH/MeOH) regenerates the diol.
Key Consideration : Steric hindrance from the octan-2-yl group may necessitate prolonged reaction times (24–48 h) and higher catalyst loadings (15–20 mol%) to achieve satisfactory yields.
Rearrangement-Mediated Approaches
Claisen/Cope Rearrangement Pathways
Insights from gamma-alumina-catalyzed rearrangements (e.g., 4-(2-methylallyl)-1,2-benzenediol synthesis) suggest that similar strategies could be adapted for sulfanyl group installation. A hypothetical route involves:
- Ether Formation : Reacting 1,2-dihydroxybenzene with 2-(octan-2-ylsulfanyl)ethyl bromide to form 2-(2-(octan-2-ylsulfanyl)ethoxy)phenol .
- Rearrangement : Gamma-alumina (3–5 wt%) catalyzes sequential Claisen and Cope rearrangements at 120–160°C in toluene, shifting the sulfanyl group to the para position.
Advantages :
- Heterogeneous catalysis simplifies catalyst recovery.
- High regioselectivity due to the directing effect of hydroxyl groups.
Limitations :
- Designing an ether precursor with the correct sulfanyl chain geometry is synthetically demanding.
Thiol-Ene Click Chemistry
Radical-Mediated Addition
The thiol-ene reaction offers a modular approach for appending sulfanyl groups to alkenes. For this compound:
- Substrate Design : Synthesize 4-vinylbenzene-1,2-diol via Heck coupling or elimination reactions.
- Thiol Addition : React with octan-2-thiol under UV irradiation in the presence of a photoinitiator (e.g., DMPA).
Reaction Parameters :
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Yield : 60–75% in model systems with linear thiols.
Challenges :
- The branched octan-2-yl group may impede radical chain propagation, necessitating excess thiol (1.5–2.0 equiv).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity; scalable | Requires protective groups; Cu residue | 65–85 |
| Rearrangement | Catalyst recyclability; no protection | Complex precursor synthesis | 50–70 |
| Thiol-Ene | Rapid; modular | Low efficiency with branched thiols | 60–75 |
Mechanistic and Kinetic Considerations
Steric and Electronic Effects
The octan-2-yl group’s branching introduces steric congestion, slowing diffusion-controlled steps in both Ullmann and thiol-ene pathways. Computational modeling (DFT) of transition states could guide ligand design to mitigate this.
Catalyst Deactivation
In copper-catalyzed reactions, thiols may poison the catalyst via strong adsorption. Adding molecular sieves to sequester water or using chelating ligands improves catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without hydroxyl groups.
Substitution: Formation of new benzene derivatives with different substituents.
Scientific Research Applications
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Table 1: Alkoxyethyl vs. Sulfanyl Derivatives
| Compound | Substituent | Physical State | Yield (%) | Key ¹H-NMR Shifts (ppm) |
|---|---|---|---|---|
| 4a (Methoxyethyl) | -OCH₂CH₃ | Liquid | 96 | 3.4–3.6 (OCH₂) |
| 4f (Octyloxyethyl) | -OCH₂(CH₂)₆CH₃ | Liquid | 83 | 3.4–3.6 (OCH₂) |
| Target Compound | -S-(Octan-2-yl) | Not Reported | – | ~2.5–3.0 (SCH₂) |
Vinyl-Substituted Stilbenes
Stilbene derivatives like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) and (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol (5) are fluorescent probes for amyloid fibrils (). Comparisons include:
- Electronic Properties: The conjugated vinyl group enables fluorescence, with emission maxima shifting >100 nm upon binding to misfolded proteins.
- Biological Activity : Stilbenes bind transthyretin (TTR) and Aβ fibrils, while sulfanyl derivatives may interact with thiol-rich enzymes or receptors via sulfur’s nucleophilicity .
Halogenated Derivatives
Bromophenols such as 4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (5) exhibit carbonic anhydrase (CA) and cholinesterase inhibition (). Key differences:
- Reactivity : Bromine’s electron-withdrawing effect enhances enzyme inhibition, whereas the electron-rich thioether may act as a hydrogen-bond acceptor or participate in redox reactions .
- Lipophilicity: The octan-2-yl chain in the target compound likely increases logP compared to bromophenols, affecting membrane penetration and pharmacokinetics.
Aminoethyl and Related Derivatives
Norepinephrine ((R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol) and 4-[2-(methylamino)ethyl]benzene-1,2-diol () are neurotransmitters with catecholamine structures. Contrasts include:
- Bioactivity: Aminoethyl groups enable receptor binding (e.g., adrenergic receptors). The thioether’s lack of a protonated amine may limit neurotransmitter activity but could confer antioxidant or metal-chelating properties .
- Synthesis: Aminoethyl derivatives are synthesized via reductive amination, whereas thioethers require thiol-disulfide chemistry or SN2 reactions .
Key Research Findings and Implications
- Structure-Activity Relationships : Thioether substituents balance lipophilicity and electronic effects, making 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol a candidate for drug delivery systems or enzyme inhibitors.
- Potential Applications: Antioxidant Activity: Catechol-thioether hybrids may scavenge free radicals more effectively than alkoxy derivatives. Enzyme Modulation: Sulfur’s nucleophilicity could inhibit thiol-dependent enzymes (e.g., kinases or proteases) .
- Synthetic Challenges : Thioether formation may require optimized conditions to avoid oxidation to sulfoxides or sulfones.
Q & A
Q. What are the recommended methods for synthesizing 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution between octan-2-thiol and a halogenated benzene-1,2-diol precursor under controlled pH and temperature. Purity optimization can be achieved via reversed-phase HPLC using a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6), as described in pharmacopeial protocols . Post-synthesis purification steps, such as recrystallization or column chromatography, should be validated using NMR (e.g., ¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. What experimental protocols are suitable for assessing the antioxidant activity of this compound?
The DPPH radical scavenging assay is a standard method for evaluating antioxidant capacity. Dissolve the compound in DMSO or ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Parallel cell-based assays using murine macrophages can assess intracellular ROS reduction, with viability confirmed via sulforhodamine B (SRB) assay . For comparative studies, include positive controls like ascorbic acid or Trolox.
Q. How should researchers address safety concerns related to genotoxicity during handling?
Benzene-1,2-diol derivatives have shown potential genotoxicity in vivo, as noted by EFSA . Adopt strict safety protocols:
- Use personal protective equipment (PPE) and work in a fume hood.
- Limit exposure using the Threshold of Toxicological Concern (TTC) framework for DNA-reactive mutagens (≤ 0.15 μg/day).
- Conduct Ames tests or micronucleus assays for preliminary genotoxicity screening .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps), predicting redox behavior . Solvent effects should be modeled using a polarizable continuum model (PCM). Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational predictions .
Q. How can contradictory data on biological activity (e.g., pro- vs. anti-inflammatory effects) be resolved?
Contradictions may arise from concentration-dependent effects or cell-type specificity. Design dose-response studies (e.g., 0.1–100 μM) in multiple cell lines (e.g., RAW 264.7 macrophages, primary cells). Measure pro-inflammatory markers (e.g., NO, TNF-α) alongside anti-inflammatory cytokines (e.g., IL-10). Use pathway-specific inhibitors (e.g., NF-κB or Nrf2 inhibitors) to elucidate mechanistic duality .
Q. What strategies are effective in studying structure-activity relationships (SAR) for sulfanyl-substituted benzene-1,2-diol derivatives?
- Variation of alkyl chain length : Compare octan-2-yl with shorter (e.g., butyl) or branched chains to assess hydrophobicity effects on membrane permeability.
- Stereochemical analysis : Synthesize enantiomers (if applicable) and test for chiral selectivity in target binding.
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether groups to evaluate electronic and steric influences .
Q. How can enzyme interaction studies (e.g., polyphenol oxidase inhibition) be designed for this compound?
Use purified recombinant polyphenol oxidase (PPO) and monitor enzymatic activity via spectrophotometric detection of o-quinone formation at 420 nm. Prepare substrate solutions (e.g., catechol, 4-methylcatechol) in phosphate buffer (pH 6.8). Calculate IC₅₀ values and perform Lineweaver-Burk analysis to determine inhibition kinetics (competitive vs. non-competitive) .
Q. What analytical techniques are critical for resolving structural ambiguities in synthetic derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assign proton and carbon signals, particularly for the sulfanyl group and adjacent substituents.
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing interactions.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect trace impurities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
